molecular formula C13H9N3O3S3 B2813109 N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922702-43-0

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2813109
M. Wt: 351.41
InChI Key: RYPMWIFCJIADAD-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Synthesis Analysis

Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on analogs of benzo[d]thiazolyl and thiophene compounds has shown promising antimicrobial activities. For example, a study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of antibacterial agents exhibiting significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing new antibacterial drugs (Palkar et al., 2017).

Anticancer Evaluation

Compounds with nitrothiophene moieties have been evaluated for their roles as radiosensitizers and cytotoxins, highlighting their potential in cancer treatment research. A study on nitrothiophenes with basic or electrophilic substituents evaluated their effectiveness in radiosensitizing hypoxic mammalian cells, suggesting a promising avenue for enhancing radiotherapy outcomes (Threadgill et al., 1991).

Synthetic Methodologies

The synthesis of related compounds involves innovative methodologies that could be applied to the synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide. For instance, the synthesis of benzothiazole derivatives has been explored through various chemical reactions, providing a basis for the development of new synthetic routes for similar compounds (Adhami et al., 2012).

Potential Pharmacological Properties

The exploration of thiazole and thiophene derivatives for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities, suggests a wide range of potential applications for related compounds in drug development (Can et al., 2021).

Safety And Hazards

While specific safety and hazard information for your compound is not available, similar compounds have been noted to be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Thiazoles are an important class of compounds in medicinal chemistry, and researchers are continually working on the design and structure–activity relationship of bioactive molecules . Future research may focus on the development of new thiazole derivatives with enhanced biological activities and lesser side effects .

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S3/c1-20-7-3-2-4-8-11(7)14-13(22-8)15-12(17)9-5-6-10(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPMWIFCJIADAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

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